1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone chemical properties
1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone chemical properties
An In-Depth Technical Guide to 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone: Properties, Synthesis, and Applications
Introduction
1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone is a substituted acetophenone derivative characterized by a synthetically versatile 3-chloropropoxy ether linkage. While not a final drug product itself, it represents a crucial intermediate and building block in medicinal chemistry and organic synthesis. Its trifunctional nature—possessing a reactive ketone, a phenolic hydroxyl group, and a terminal alkyl chloride—makes it a valuable precursor for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, and an expert perspective on its potential applications in drug discovery and development.
Chemical Identity and Structure
The molecule's core is a 2,4-disubstituted acetophenone. The hydroxyl group at the C2 position and the carbonyl of the acetyl group at C1 are sterically positioned to form a strong intramolecular hydrogen bond, a key feature influencing its reactivity and physical properties.[1] The 3-chloropropoxy chain at the C4 position provides a reactive handle for subsequent nucleophilic substitution reactions, enabling facile library synthesis and molecular elaboration.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone | - |
| CAS Number | 172739-45-6 | [2] |
| Molecular Formula | C₁₁H₁₃ClO₃ | [1] |
| Molecular Weight | 228.66 g/mol | [1] |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)OCCCCl)O | - |
| InChI Key | SBOVJJFHYBKNTH-UHFFFAOYSA-N | - |
Physicochemical and Crystallographic Properties
The compound presents as colorless crystals upon purification.[1] Its solid-state architecture is well-defined, with crystallographic data confirming an orthorhombic crystal system.[1] The intramolecular hydrogen bond between the C2-hydroxyl group and the acetyl oxygen (O-H···O) significantly impacts its conformation, locking the acetyl group nearly coplanar with the benzene ring and increasing its thermal stability.[1]
Table 2: Physicochemical and Crystallographic Data
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless, block-like crystals | [1] |
| Calculated Density (Dₓ) | 1.357 Mg/m³ | [1] |
| Crystal System | Orthorhombic | [1] |
| Space Group | P2₁2₁2₁ | [1] |
| Unit Cell Dimensions | a = 18.620 Å, b = 11.963 Å, c = 5.0240 Å | [1] |
| Intramolecular Bonds | O-H···O hydrogen bond present |[1] |
Synthesis and Purification
The synthesis of 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone is efficiently achieved via a selective O-alkylation, specifically the Williamson ether synthesis.[1][3] This classical yet robust method is preferred for its high yield and selectivity.
Synthetic Principle: Selective Williamson Ether Synthesis
The choice of 2,4-dihydroxyacetophenone as the starting material presents a challenge of selectivity, as it has two hydroxyl groups with different acidities. The C4-hydroxyl group is more phenolic (more acidic and sterically accessible) than the C2-hydroxyl group, which is chelated to the carbonyl oxygen via hydrogen bonding. Consequently, under controlled basic conditions (using a mild base like potassium carbonate), the C4-hydroxyl is preferentially deprotonated to form a phenoxide. This nucleophilic phenoxide then attacks the primary alkyl halide (1-bromo-3-chloropropane), displacing the bromide in an Sₙ2 reaction to form the desired ether linkage at the C4 position while leaving the C2-hydroxyl intact.
Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures.[1]
Materials:
-
2,4-Dihydroxyacetophenone (1.0 eq)
-
1-Bromo-3-chloropropane (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxyacetophenone (e.g., 3 mmol, 0.456 g), potassium carbonate (6 mmol, 0.829 g), and 10 mL of anhydrous acetone.
-
Addition of Alkylating Agent: Add 1-bromo-3-chloropropane (3 mmol, 0.472 g, ~0.3 mL) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approximately 60-70°C) and maintain stirring for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate).
-
Workup: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid residue with a small amount of acetone.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Experimental Protocol: Purification
Principle: Recrystallization is employed to purify the crude solid. The solvent system (n-hexane/ethyl acetate) is chosen based on the principle of "like dissolves like." The moderately polar product is soluble in the hot, polar ethyl acetate, while being insoluble in the nonpolar n-hexane. Upon cooling, the solubility decreases, forcing the pure product to crystallize out, leaving impurities behind in the solvent mixture.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add n-hexane dropwise until the solution becomes slightly turbid.
-
Warm the solution gently to redissolve the precipitate, then allow it to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath for 30 minutes to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry in a vacuum oven.
-
The final product should be colorless crystals, confirming high purity.[1]
Synthesis and Purification Workflow
Caption: Workflow for synthesis and purification.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.
-
Elemental Analysis: Confirms the empirical formula of the compound. The reported values for C₁₁H₁₃ClO₃ are in excellent agreement with theoretical calculations (Calculated: C 55.96%, H 5.17%; Found: C 55.88%, H 5.25%).[1]
-
X-ray Crystallography: Provides unambiguous proof of structure, including bond lengths, angles, and the crucial intramolecular hydrogen bond.[1]
Expected Spectroscopic Signatures
While specific spectra for this compound are not widely published, its features can be reliably predicted based on its structure.
-
¹H NMR (400 MHz, CDCl₃):
-
~12.0-13.0 ppm (s, 1H): Phenolic -OH proton, significantly downfield due to strong intramolecular H-bonding with the carbonyl.
-
~7.6 ppm (d, 1H): Aromatic proton ortho to the acetyl group.
-
~6.4-6.5 ppm (m, 2H): Remaining two aromatic protons.
-
~4.2 ppm (t, 2H): -O-CH₂- protons of the propoxy chain.
-
~3.8 ppm (t, 2H): -CH₂-Cl protons of the propoxy chain.
-
~2.6 ppm (s, 3H): Acetyl -CH₃ protons.
-
~2.3 ppm (quintet, 2H): Central -CH₂- of the propoxy chain.
-
-
FT-IR (KBr, cm⁻¹):
-
~3000-3200 (broad): Intramolecularly bonded O-H stretch.
-
~1640-1650: C=O stretch (ketone), frequency lowered by H-bonding and conjugation.
-
~1250 & ~1050: C-O stretches for aryl-ether linkage.
-
~750-650: C-Cl stretch.
-
Analytical Protocol: Purity Assessment by HPLC
Rationale: Reversed-phase HPLC is the standard method for assessing the purity of moderately polar organic molecules. A C18 column separates compounds based on hydrophobicity.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Expected Result: A single major peak with >98% peak area indicates high purity.
Reactivity and Potential for Derivatization
The true value of this compound lies in its potential as a versatile synthetic intermediate. The terminal alkyl chloride is a prime site for nucleophilic substitution, allowing for the introduction of diverse functional groups.
Key Reactive Sites:
-
Alkyl Chloride: The most synthetically useful handle. It readily reacts with amines (secondary amines are common in drug scaffolds), thiols, azides, and other nucleophiles to generate a wide array of derivatives.
-
Phenolic Hydroxyl: While its reactivity is dampened by H-bonding, it can be alkylated or acylated under more forcing conditions.
-
Ketone Carbonyl: Can undergo reactions such as reduction to an alcohol, reductive amination, or condensation reactions (e.g., Claisen-Schmidt) to form chalcones.
Derivatization Pathways
Caption: Derivatization potential from the chloropropyl group.
Applications in Research and Drug Development
This molecule is a strategic starting point for creating libraries of compounds for high-throughput screening. Its utility is best understood by examining structurally similar compounds. For instance, the closely related 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone is a known intermediate in the synthesis of the atypical antipsychotic drug Iloperidone.[2] This parallel strongly suggests that 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone is an ideal candidate for similar synthetic campaigns targeting G-protein coupled receptors (GPCRs) or other CNS targets.
Furthermore, the hydroxyphenyl ethanone core is a common feature in natural products and bioactive molecules, including chalcones, which are known for their broad spectrum of biological activities.[4][5][6] This compound serves as an excellent precursor for synthesizing novel chalcone derivatives by condensation with various aldehydes. The attached chloropropoxy chain can then be modified post-condensation to fine-tune properties like solubility, cell permeability, and target engagement, accelerating the structure-activity relationship (SAR) studies essential for drug development.
Conclusion
1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone is more than a simple chemical; it is a strategically designed molecular scaffold. Its well-defined chemical properties, straightforward and selective synthesis, and, most importantly, its trifunctional reactivity make it an exceptionally valuable tool for researchers in medicinal chemistry. The terminal chloride, in particular, acts as a versatile anchor point for combinatorial chemistry, enabling the rapid generation of diverse molecular entities for screening and optimization in the pursuit of novel therapeutics.
References
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Ma, L., Wang, Y., & Zhang, F. (2010). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o52. [Link]
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Kwiecień, H., & Goszczyńska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 853–882. [Link]
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S. Asath, D., & et al. (2022). FT-IR, NMR and X-ray Crystallography Dataset for Newly Synthesized Alkoxy-Chalcone featuring (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy) phenyl)prop-2-en-1-one. ResearchGate. [Link]
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Ma, L., & Wang, Y. (2010). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o405. [Link]
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Liu, Z. Y., et al. (2009). Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor. Bioorganic & Medicinal Chemistry Letters, 19(15), 4167–4170. [Link]
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Yildiz, M., et al. (2017). (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Synthesis, Characterization (IR, NMR and UV-Vis) DFT Study and Antimicrobial Activity. ResearchGate. [Link]
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Patel, K., et al. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52. [Link]
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